molecular formula C11H19Cl2N3O2S B12436771 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride

Cat. No.: B12436771
M. Wt: 328.3 g/mol
InChI Key: IYTXYVNFXRIYHY-UHFFFAOYSA-N
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Description

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3O2S. It is primarily used for research purposes and has various applications in scientific studies due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19Cl2N3O2S

Molecular Weight

328.3 g/mol

IUPAC Name

2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride

InChI

InChI=1S/C11H17N3O2S.2ClH/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11;;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);2*1H

InChI Key

IYTXYVNFXRIYHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(=O)NC2=NC=CS2.Cl.Cl

Origin of Product

United States

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